molecular formula C9H15Br B2605453 6-Bromo-2,2-dimethylspiro[3.3]heptane CAS No. 2378501-10-9

6-Bromo-2,2-dimethylspiro[3.3]heptane

Cat. No.: B2605453
CAS No.: 2378501-10-9
M. Wt: 203.123
InChI Key: ZTEDHSOBBKIGPV-UHFFFAOYSA-N
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Description

6-Bromo-2,2-dimethylspiro[33]heptane is a chemical compound with the molecular formula C9H15Br It is characterized by a spirocyclic structure, which includes a bromine atom attached to a heptane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-2,2-dimethylspiro[3.3]heptane typically involves the bromination of 2,2-dimethylspiro[3.3]heptane. This reaction can be carried out using bromine (Br2) in the presence of a suitable solvent such as carbon tetrachloride (CCl4) under controlled conditions to ensure selective bromination at the desired position .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and implementing efficient purification techniques to obtain the compound in high yield and purity .

Chemical Reactions Analysis

Types of Reactions

6-Bromo-2,2-dimethylspiro[3.3]heptane can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-Bromo-2,2-dimethylspiro[3.3]heptane has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and in the study of spirocyclic compounds.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-Bromo-2,2-dimethylspiro[3.3]heptane depends on its specific application. In chemical reactions, it acts as a substrate that undergoes transformation through various reaction pathways. In biological systems, its mechanism of action would involve interactions with molecular targets such as enzymes or receptors, leading to specific biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Bromo-2,2-dimethylspiro[3The presence of the bromine atom allows for selective functionalization and derivatization, making it a valuable compound in synthetic chemistry .

Properties

IUPAC Name

6-bromo-2,2-dimethylspiro[3.3]heptane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15Br/c1-8(2)5-9(6-8)3-7(10)4-9/h7H,3-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTEDHSOBBKIGPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2(C1)CC(C2)Br)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15Br
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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